4-[(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid
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Overview
Description
4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the core diazinane structure, followed by the introduction of the fluorophenyl group and the bromination of the phenoxy moiety. The final step involves the attachment of the benzoic acid group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated phenoxybenzoic acids and diazinane derivatives. These compounds share structural similarities but may differ in their specific halogen atoms, functional groups, or overall molecular architecture.
Uniqueness
4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is unique due to its combination of halogen atoms, fluorophenyl group, and diazinane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C25H15Br2FN2O6 |
---|---|
Molecular Weight |
618.2 g/mol |
IUPAC Name |
4-[[2,6-dibromo-4-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H15Br2FN2O6/c26-19-10-14(11-20(27)21(19)36-12-13-1-3-15(4-2-13)24(33)34)9-18-22(31)29-25(35)30(23(18)32)17-7-5-16(28)6-8-17/h1-11H,12H2,(H,33,34)(H,29,31,35)/b18-9+ |
InChI Key |
RMOVEUWZLYXJNN-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)Br)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)Br)C(=O)O |
Origin of Product |
United States |
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